molecular formula C10H8BrN3O B13074305 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13074305
M. Wt: 266.09 g/mol
InChI Key: CDGODHKGUGABIP-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a synthetic organic compound that features a brominated phenyl ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromo-4-nitrophenyl ethanone with sodium azide under acidic conditions to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted phenyl ethanones
  • Oxidized or reduced derivatives
  • Cyclized heterocyclic compounds

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
  • 1-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
  • 1-[2-Iodo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Uniqueness: 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[2-bromo-4-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3

InChI Key

CDGODHKGUGABIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Br

Origin of Product

United States

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